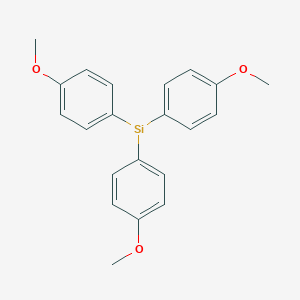
CID 12824353
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methoxyphenyl)silane is an organosilicon compound with the chemical formula C21H22O3Si It is characterized by the presence of three 4-methoxyphenyl groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-methoxyphenyl)silane can be synthesized through the reaction of phenylsilane with 4-methoxyphenyl halides in the presence of a base such as 1,4-diazabicyclo[2,2,2]octane (DABCO) and a solvent like tetrahydrofuran (THF). The reaction typically requires a prolonged reaction time of about five days to achieve maximum yield .
Industrial Production Methods: While specific industrial production methods for Tris(4-methoxyphenyl)silane are not extensively documented, the general approach involves the use of organosilicon chemistry techniques, which may include the use of Grignard reagents or other organometallic compounds to facilitate the formation of the desired silicon-carbon bonds.
Chemical Reactions Analysis
Types of Reactions: Tris(4-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles like halides or amines.
Coupling Reactions: Catalysts such as palladium or nickel complexes.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of Tris(4-methoxyphenyl)silane.
Scientific Research Applications
Tris(4-methoxyphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Tris(4-methoxyphenyl)silane in various applications involves its ability to form stable silicon-carbon bonds and its reactivity towards nucleophiles and oxidizing agents. In biological systems, its derivatives can enhance cellular uptake and retention of therapeutic agents, thereby improving their efficacy .
Comparison with Similar Compounds
- Tris(4-methylphenyl)silane
- Tris(4-chlorophenyl)silane
- Tris(4-fluorophenyl)silane
Comparison: Tris(4-methoxyphenyl)silane is unique due to the presence of methoxy groups, which impart distinct electronic and steric properties compared to other tris(aryl)silanes. These properties influence its reactivity and applications, making it particularly useful in specific synthetic and industrial processes.
Properties
Molecular Formula |
C21H21O3Si |
|---|---|
Molecular Weight |
349.5 g/mol |
InChI |
InChI=1S/C21H21O3Si/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3 |
InChI Key |
AFDAZYHLZXMQHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















